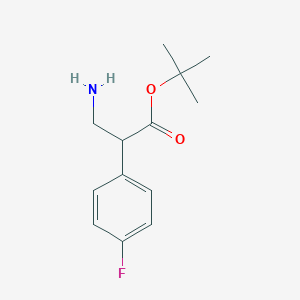

Tert-butyl 3-amino-2-(4-fluorophenyl)propanoate

Description

tert-Butyl 3-amino-2-(4-fluorophenyl)propanoate is a chiral ester derivative featuring a fluorinated aromatic ring and a protected amino group. The tert-butyl ester group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations, while the 4-fluorophenyl moiety contributes to electronic and steric effects that influence reactivity and binding interactions .

Properties

IUPAC Name |

tert-butyl 3-amino-2-(4-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)11(8-15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZCYWWLIMTLLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2-(4-fluorophenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and 4-fluoroaniline.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is formed.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group and fluorophenyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, often with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, providing insights into enzyme function and potential therapeutic applications.

Protein Binding: It can be used in studies of protein-ligand interactions, helping to elucidate the binding mechanisms of biologically active molecules.

Medicine:

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules or to monitor biochemical processes.

Industry:

Material Science: The compound can be incorporated into materials with specific properties, such as polymers or coatings, to enhance their performance.

Agriculture: It may be used in the development of agrochemicals, such as herbicides or pesticides, to improve crop protection and yield.

Mechanism of Action

The mechanism by which tert-butyl 3-amino-2-(4-fluorophenyl)propanoate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or proteins. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and influencing biological pathways. For example, the amino group may form hydrogen bonds with active site residues, while the fluorophenyl group may engage in hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Physicochemical Properties

- Melting Points: tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-fluorophenyl)propanoate: Melting point reported as 24 mg (likely typographical error; possibly 24°C) . Compound C41: Melting point 53–55°C, reflecting crystalline stability due to hydrogen bonding from the hydroxy group .

- Solubility: The tert-butyl ester group in all analogues improves solubility in non-polar solvents (e.g., hexane/EtOAc mixtures) compared to carboxylic acid counterparts .

- NMR Signatures: Methyl hydrogens in 2-(2-(4-fluorophenyl)hydrazono)propanoate (23) resonate at δ 1.91 (s, 3H), distinct from the amino-protected derivatives, which show upfield shifts due to electron-withdrawing effects .

Biological Activity

Tert-butyl 3-amino-2-(4-fluorophenyl)propanoate, with the CAS number 1455095-32-5, is a compound of interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Target Interactions

this compound is known to interact with various biological targets, particularly in cancer biology. It is believed to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcription processes. The inhibition of these kinases can lead to antiproliferative effects in cancer cells.

Biochemical Pathways

The compound affects several biochemical pathways, particularly those regulated by CDKs. These include pathways related to cell division and gene expression, which are critical for cancer progression.

Pharmacokinetics

Research indicates that compounds similar to this compound exhibit favorable pharmacokinetic properties, including good plasma stability and resistance to metabolic degradation in liver microsomes . This stability is essential for maintaining therapeutic levels in vivo.

Biological Activity

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to reduce cell viability in breast cancer cells at concentrations as low as 25 μM .

Mechanisms of Anticancer Activity

The compound's anticancer activity may be attributed to its ability to inhibit tubulin polymerization during mitosis, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism has been observed in multiple studies focusing on different types of cancer.

Case Studies

-

Breast Cancer Cell Lines

In a study examining the effects of various arylpiperazine derivatives, this compound was highlighted for its ability to significantly decrease the viability of breast cancer cells. The study reported a 50% reduction in cell viability at concentrations starting from 25 μM . -

Leukemia Models

Another study focused on leukemia models demonstrated that the compound could inhibit tubulin polymerization effectively, suggesting its potential as an anticancer agent with vascular-disrupting properties. The observed effects were consistent across different experimental setups, indicating robust biological activity.

Summary of Findings

| Property | Details |

|---|---|

| CAS Number | 1455095-32-5 |

| Primary Targets | Cyclin-dependent kinases (CDKs) |

| Biological Activity | Antiproliferative effects in cancer cells |

| Effective Concentration | Significant effects observed at ≥25 μM |

| Mechanism of Action | Inhibition of tubulin polymerization |

| Pharmacokinetics | Good plasma stability; resistant to metabolic degradation |

Q & A

Q. What are the typical synthetic routes for preparing Tert-butyl 3-amino-2-(4-fluorophenyl)propanoate, and what key reaction conditions must be controlled?

- Methodological Answer : The synthesis involves multi-step reactions, often starting with tert-butyl esters and fluorophenyl precursors. Key steps include nucleophilic substitution or condensation under reflux (60–80°C) in solvents like THF or dichloromethane (DCM). For example, tert-butyl bromopropanoate may react with a 4-fluorophenyl-containing amine. Monitoring via TLC and purification via column chromatography ensures purity. Critical factors include solvent polarity, temperature stability, and catalyst selection (e.g., DCC for esterification). Yield optimization requires precise stoichiometry and inert atmospheres .

Q. Table 1: Synthesis Conditions from Literature

| Step | Reactants | Solvent | Temperature | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | tert-butyl bromopropanoate | THF/H₂O | Reflux | LiOH | 75 | |

| 2 | 4-fluorophenylamine | DCM | RT | DCC | 85 |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., tert-butyl singlet at δ 1.4 ppm, fluorophenyl aromatic protons). ¹³C NMR confirms ester carbonyl (δ ~170 ppm) and aromatic carbons. ¹⁹F NMR detects fluorine substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., m/z 295 [M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Confirms ester (C=O stretch ~1720 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. For spills, absorb with inert material and dispose as hazardous waste. Store in airtight containers at 2–8°C, protected from light and moisture. Emergency rinsing (15 min for eyes/skin) and medical consultation are required for exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification.

- Catalyst Screening : Use coupling agents like DCC or EDCI for efficient amide/ester bond formation.

- Temperature Gradients : Stepwise heating (e.g., 50°C → reflux) minimizes side reactions.

- Real-Time Monitoring : HPLC or in-situ IR tracks intermediate formation .

Q. What factors influence the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) reveal degradation pathways. Hydrolysis of the tert-butyl ester is minimized by storing at -20°C in anhydrous DMSO or under nitrogen. Light exposure studies (e.g., ICH Q1B guidelines) assess photodegradation risks. LC-MS identifies degradation products (e.g., free carboxylic acid) .

Q. How do electronic effects of substituents (e.g., fluorine, tert-butyl) influence reactivity?

- Methodological Answer :

- Fluorine (Electron-Withdrawing) : Increases electrophilicity of the phenyl ring, enhancing susceptibility to nucleophilic aromatic substitution.

- tert-Butyl (Steric Hindrance) : Shields the ester group, reducing hydrolysis rates. Computational studies (DFT) predict charge distribution and reaction sites .

Q. What methodologies assess biological activity, such as receptor-ligand interactions?

- Methodological Answer :

- In Vitro Assays : Measure IC₅₀ values for enzyme inhibition (e.g., kinase assays) or cell viability (MTT assays).

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to target proteins.

- Molecular Docking : Predicts binding poses using software like AutoDock. Comparative studies with analogs (e.g., 3-chlorophenyl derivatives) evaluate structure-activity relationships (SAR) .

Q. How do structural modifications (e.g., halogen substitution) alter physicochemical properties?

- Methodological Answer :

- LogP Measurements : Compare partition coefficients (e.g., chloroform/water) to assess lipophilicity. Fluorine reduces logP vs. chlorine.

- Solubility Screening : Use shake-flask method in buffers (pH 1–7.4). tert-Butyl groups decrease aqueous solubility but enhance membrane permeability.

- Thermal Analysis (DSC/TGA) : Determines melting points and thermal degradation profiles .

Q. Table 2: Comparative Physicochemical Properties of Analogs

| Compound | logP | Aqueous Solubility (mg/mL) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Tert-butyl 3-amino-2-(4-F-phenyl)propanoate | 2.8 | 0.15 (pH 7.4) | 98–102 | |

| 3-Chlorophenyl analog | 3.2 | 0.09 (pH 7.4) | 105–108 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.